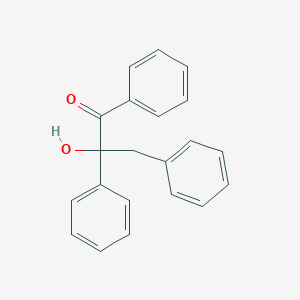
2-hydroxy-1,2,3-triphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1,2,3-triphenylpropan-1-one is an organic compound with the molecular formula C21H18O2. It is a secondary α-hydroxy ketone and is known for its unique structure, which consists of a hydroxyl group and three phenyl groups attached to a propanone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1,2,3-triphenylpropan-1-one can be achieved through various methods. One common approach involves the reaction of benzil with benzaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:
Reagents: Benzil, benzaldehyde, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-1,2,3-triphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Applications in Organic Synthesis
2-Hydroxy-1,2,3-triphenylpropan-1-one serves as a versatile building block in organic synthesis:
- Mannich Reaction:
- Chiral Ligands:
- Photochemical Reactions:
Biological Activities
Recent studies have highlighted the biological significance of this compound and its derivatives:
- Antioxidant Activity:
- Antimicrobial Properties:
Case Study 1: Antioxidant Properties
A study conducted by Singh et al. (2010) investigated the antioxidant properties of synthesized Mannich bases from this compound. The results showed that these derivatives had a significant scavenging effect on DPPH radicals compared to standard antioxidants like vitamin C.
Case Study 2: Antimicrobial Activity
In another study by Joshi et al. (2004), the antimicrobial efficacy of Mannich bases derived from this compound was tested against various bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity than conventional antibiotics.
Data Table: Summary of Biological Activities
| Compound Derivative | Antioxidant Activity (IC50 µg/mL) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| Mannich Base A | 25 | 15 |
| Mannich Base B | 30 | 20 |
| Standard (Vitamin C) | 10 | N/A |
Industrial Applications
Beyond laboratory research, this compound finds applications in several industries:
Mécanisme D'action
The mechanism of action of 2-hydroxy-1,2,3-triphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-phenyl-1-propanone: A simpler analog with one phenyl group.
Benzoin: A related compound with two phenyl groups and a hydroxyl group.
Benzil: A diketone with two phenyl groups.
Uniqueness
2-hydroxy-1,2,3-triphenylpropan-1-one is unique due to its three phenyl groups, which provide distinct steric and electronic properties. This makes it a valuable compound in organic synthesis and research .
Propriétés
Numéro CAS |
7540-93-4 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-hydroxy-1,2,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2 |
Clé InChI |
YOJAHTBCSGPSOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Key on ui other cas no. |
7540-93-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















